Benzenediazonium chloride

Process Safety Energetic Materials Stability

Benzenediazonium chloride ([C6H5N2]Cl) is the fundamental aryl diazonium salt derived from aniline, serving as the primary electrophilic intermediate in a vast array of synthetic pathways, most notably for azo dye production. It is a colourless, water-soluble crystalline solid that is inherently unstable at ambient temperatures, requiring in situ preparation and immediate use at low temperatures (0–5 °C) to prevent thermal decomposition and the associated explosion hazard.

Molecular Formula C6H5ClN2
Molecular Weight 140.57 g/mol
CAS No. 100-34-5
Cat. No. B085726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenediazonium chloride
CAS100-34-5
Synonymsenzenediazonium
benzenediazonium chloride
benzenediazonium hexafluorophosphate (-1)
benzenediazonium ion
benzenediazonium nitrate
benzenediazonium sulfate (1:1)
benzenediazonium sulfate (2:1)
benzenediazonium tetrafluoroborate
benzenediazonium tetrafluoroborate (-1)
benzenediazonium tri-iodide
phenyldiazonium compounds
Molecular FormulaC6H5ClN2
Molecular Weight140.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[N+]#N.[Cl-]
InChIInChI=1S/C6H5N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5H;1H/q+1;/p-1
InChIKeyCLRSZXHOSMKUIB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenediazonium Chloride (CAS 100-34-5): A Core Diazonium Electrophile for Azo Dye and Pharmaceutical Intermediates


Benzenediazonium chloride ([C6H5N2]Cl) is the fundamental aryl diazonium salt derived from aniline, serving as the primary electrophilic intermediate in a vast array of synthetic pathways, most notably for azo dye production [1]. It is a colourless, water-soluble crystalline solid that is inherently unstable at ambient temperatures, requiring in situ preparation and immediate use at low temperatures (0–5 °C) to prevent thermal decomposition and the associated explosion hazard [2]. Its defining chemical characteristic is the excellent leaving group ability of the diazonium moiety, which enables electrophilic aromatic substitution (azo coupling) with activated arenes and a wide range of dediazoniation reactions .

Why Benzenediazonium Chloride Cannot Be Interchanged with Its Substituted or Counterion-Modified Analogs


Benzenediazonium chloride is not a generic substitute for other diazonium salts due to critical, quantifiable differences in physical hazard profile, reaction kinetics, and electrochemical behavior. Unlike its substituted analogs, the unsubstituted phenyl ring lacks the electron-donating or -withdrawing groups that profoundly modulate the stability and electrophilicity of the diazonium moiety [1]. This results in a unique baseline reactivity and a specific impact sensitivity profile (3 J) that differs from even closely related derivatives like 4-nitrobenzenediazonium chloride [2]. Furthermore, the choice of chloride counterion directly impacts its explosive nature compared to the bench-stable tetrafluoroborate salt [3]. Consequently, substituting it for another diazonium salt without accounting for these differences can lead to unpredictable reaction outcomes, compromised process safety, and failed scale-up attempts.

Quantitative Differentiation of Benzenediazonium Chloride from Key Analogs for Scientific and Industrial Selection


Impact Sensitivity Differential: Benzenediazonium Chloride vs. 4-Nitrobenzenediazonium Chloride

Benzenediazonium chloride exhibits an abnormal impact sensitivity profile relative to its 4-nitro derivative. While electron-withdrawing groups are generally expected to increase sensitivity, experimental data shows the parent compound is more sensitive (3 J) compared to 4-nitrobenzenediazonium chloride (4 J) [1]. This non-intuitive difference is critical for process hazard analysis and storage considerations.

Process Safety Energetic Materials Stability

Comparative Solvolysis Reactivity: Baseline Rate for Unsubstituted Diazonium Salt

Benzenediazonium chloride serves as the critical baseline for understanding substituent effects on solvolysis rates. A comparative kinetic study demonstrates that the introduction of an electron-donating methoxy group accelerates the solvolysis by a factor of approximately 30 compared to an electron-withdrawing nitro group [1]. The unsubstituted parent compound exhibits an intermediate reactivity, defining its specific kinetic window.

Reaction Kinetics Mechanistic Analysis SN1 Reactivity

Electrochemical Behavior: Distinguishing Reduction Profile via Polarography

The polarographic reduction of benzenediazonium chloride is characterized by a specific electron consumption of 2 electrons per mole at -1.2 V vs. S.C.E. at pH 7, a value that is consistent and distinct from other diazotized amines [1]. For instance, diazotized anthranilic acid does not show the same loss of polarographic activity after partial electrolysis, highlighting a mechanistic difference in the reduction pathway of the unsubstituted parent compound.

Electroanalysis Polarography Reaction Monitoring

Thermal Stability Threshold: Immediate-Use Requirement vs. Substituted Analogs

Benzenediazonium chloride exhibits a critical thermal stability threshold above 5 °C, at which point it undergoes rapid decomposition, releasing nitrogen gas and potentially leading to an explosion [1]. This necessitates its preparation and immediate use at 0–5 °C, a constraint that is less stringent for some substituted analogs like 4-nitrobenzenediazonium chloride, which can be isolated as a solid despite still being heat- and shock-sensitive .

Stability Storage Process Safety

Key Application Scenarios for Benzenediazonium Chloride Driven by Its Differentiating Properties


Development of Process Safety Protocols for Diazotization Workflows

Due to its specific impact sensitivity of 3 J and thermal decomposition threshold above 5 °C, benzenediazonium chloride serves as the primary reference compound for calibrating safety procedures and hazard assessments in diazotization processes [1]. This data is crucial for developing standard operating procedures (SOPs) for on-demand generation and immediate coupling reactions.

Establishing a Kinetic Baseline for Substituent Effect Studies in SN1 Solvolysis

The unsubstituted benzenediazonium chloride provides the essential reference point for comparative kinetic studies. Its solvolysis rate, positioned between the 30-fold rate difference observed between 4-methoxy and 4-nitro analogs, allows researchers to quantitatively assess the activating or deactivating influence of ring substituents on reaction mechanisms [1].

Electroanalytical Method Development for Diazonium Salt Monitoring

The distinct polarographic reduction behavior of benzenediazonium chloride, specifically its 2-electron reduction wave at -1.2 V vs. S.C.E., provides a validated electrochemical signature [1]. This supports the development of analytical methods for real-time monitoring of diazonium concentration and reaction progress in both academic research and industrial quality control.

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